Benzoyl leuco methylene blue

Analytical Chemistry Enzyme Assay Development Redox Indicators

Unsubstituted leuco-methylene blue spontaneously re-oxidizes in air, compromising assay reliability. Benzoyl leuco methylene blue (BLMB) is the chemically stabilized N-benzoylated pro-dye requiring a specific oxidative trigger for controlled conversion to active methylene blue. • HRP chromogenic substrate: λmax 660 nm, linear range 25-500 µg/mL. • Lipid peroxidation probe: Quantifies 13-HPODE (1.6-32 nmol range). • ANDA reference standard for methylene blue impurity profiling & QC. ≥96% HPLC; solid; ambient-stable.

Molecular Formula C23H23N3OS
Molecular Weight 389.5 g/mol
CAS No. 1249-97-4
Cat. No. B073471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl leuco methylene blue
CAS1249-97-4
Molecular FormulaC23H23N3OS
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3
InChIKeyZKURGBYDCVNWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Leuco Methylene Blue Core Properties


Benzoyl leuco methylene blue (BLMB, CAS 1249-97-4) is a phenothiazine leuco dye, chemically defined as (3,7-bis(dimethylamino)-10H-phenothiazin-10-yl)(phenyl)methanone . It is the N-benzoylated, colorless reduced form of the well-known redox indicator methylene blue (MB) [1]. Key baseline specifications include a molecular weight of 389.51 g/mol, a melting point of 198°C, and a typical commercial purity specification of ≥96.0% by HPLC [2]. Its primary value proposition lies not in its physical properties but in its specific, quantifiable performance in applications where it is oxidatively converted to methylene blue, particularly when the inherent instability of unsubstituted leuco-methylene blue is a critical limitation.

Stable pro-dye for on-demand oxidative conversion to methylene blue
Enzyme-activated chromogenic substrate for HRP-based detection workflows
Compatible with spectrophotometric and CE-LIF readouts at 660 nm

BLMB vs. LMB: Procurement Risks


Procuring unsubstituted leuco-methylene blue (LMB) as a direct substitute for BLMB is a high-risk strategy that will likely lead to experimental failure in any application requiring a stable, pre-reduced form of methylene blue. LMB is highly susceptible to rapid, spontaneous re-oxidation by atmospheric oxygen, making it impractical to handle, store, or use reliably [1]. In contrast, the benzoyl substitution in BLMB creates a chemically protected 'pro-dye' that is stable under ambient conditions. It requires a specific oxidative trigger (e.g., an enzyme, a strong chemical oxidant, or a photolytic initiation) to be converted to the active, colored methylene blue form [2][3]. This fundamental stability difference directly translates into improved assay reproducibility, longer shelf life, and more consistent industrial performance.

Target Product Benzoyl Leuco Methylene Blue — stable, storable pro-dye; requires oxidative trigger
Do Not Substitute Unprotected leuco-methylene blue — rapid spontaneous re-oxidation; may cause immediate assay failure

BLMB Quantitative Performance Evidence


Stability Advantage Over Leuco Methylene Blue

Unprotected leuco-methylene blue (LMB) exhibits a reaction half-life of only 23 to 69 seconds in aqueous solution before re-oxidation by atmospheric oxygen, rendering it impractical for any assay requiring a stable reagent [1]. In contrast, the benzoylated derivative, BLMB, is chemically stable as a solid and in solution under standard laboratory conditions, enabling it to be formulated into long-term, reproducible assays . This stability is a direct consequence of the benzoyl protecting group, which blocks spontaneous oxidation and makes BLMB a practical, storable 'pro-dye' that is activated on demand.

Stability vs. LMB
Class-level inference
Stable under ambient storage; LMB half-life: 23–69 s
Context-dependent; supports pro-dye procurement logic
Estimated stability advantage >10,000x over unprotected LMB
Analytical Chemistry Enzyme Assay Development Redox Indicators

HRP Substrate Performance

A direct comparative study established BLMB as a novel and highly effective chromogenic substrate for the enzyme Horseradish Peroxidase (HRP) [1]. The study quantified the performance of this specific enzymatic reaction, demonstrating a linear calibration range for the generated methylene blue product of 25-500 µg/mL using absorption spectrophotometry and capillary electrophoresis-laser-induced fluorometry (CE-LIF) [1]. This functional specificity differentiates BLMB from other common chromogenic HRP substrates (e.g., TMB, ABTS) which have different spectral properties, solubility, and detection limits, thereby expanding the toolkit for enzyme-linked assays.

HRP Substrate Range
Head-to-head
Linear calibration: 25–500 µg/mL at 660 nm
Supports HRP assay selection with defined quantitative window
Detection by spectrophotometry or CE-LIF
Enzymology Bioanalytical Chemistry Capillary Electrophoresis

13-HPODE Quantification Assay

A validated spectrophotometric assay leverages the ability of (9Z,11E)-13-hydroperoxyoctadecadienoic acid (13-HPODE) to oxidize BLMB to methylene blue, providing a specific, quantitative method for detecting lipid hydroperoxides [1]. The assay's performance characteristics are well-defined, with a linear range for 13-HPODE quantification of 1.6-32 nmol (0.5-10 µg) and detection of the resultant methylene blue chromophore at 660 nm [1]. This establishes BLMB as a key component in a method that is both rapid and reliable for this specific analyte.

13-HPODE Assay
Method context
Quantification range: 1.6–32 nmol 13-HPODE
Supports lipid hydroperoxide detection workflow
Validated spectrophotometric method; hemoglobin-dependent
Lipidomics Analytical Biochemistry Lipoxygenase Assays

BLMB Validated Application Scenarios


HRP-Based Quantitative Assays

Procure BLMB when developing a new HRP-based assay that requires a chromogenic product with a 660 nm absorption maximum and a quantifiable linear range of 25-500 µg/mL. This is directly supported by evidence showing BLMB is a specific and efficient substrate for HRP, enabling detection by either spectrophotometry or capillary electrophoresis-laser-induced fluorometry (CE-LIF) [1].

13-HPODE Lipid Hydroperoxide Detection

Procure BLMB to implement the validated spectrophotometric assay for the direct quantification of (9Z,11E)-13-hydroperoxyoctadecadienoic acid (13-HPODE) within the linear range of 1.6-32 nmol [2]. This application is specifically for researchers studying 15-lipoxygenase activity or monitoring lipid peroxidation.

QC and Method Validation for Methylene Blue

Procure BLMB as a critical reference standard for the analytical method development, method validation (AMV), and quality control (QC) of commercial methylene blue production, as specifically recommended for Abbreviated New Drug Applications (ANDA) [3]. This use is for pharmaceutical and chemical manufacturers requiring traceable impurity or precursor analysis.

Application
Selection Property
Validation Focus
HRP-based quantitative assays
660 nm chromogenic substrate with defined linear range
Calibration curve linearity and detection limit verification
13-HPODE lipid hydroperoxide detection
Oxidative activation by lipid hydroperoxides
Method reproducibility at 1.6–32 nmol analyte range
Methylene blue impurity or precursor analysis
Chemically defined benzoylated leuco form
Chromatographic identity and purity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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